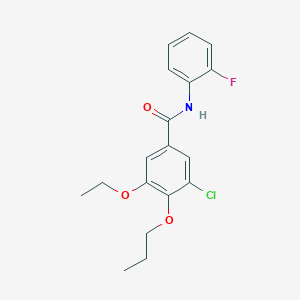
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide
Vue d'ensemble
Description
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematologic malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide inhibits the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of B-cell malignancies by activating downstream signaling pathways. Inhibition of BTK by 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells by inhibiting BTK and downstream signaling pathways. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have immunomodulatory effects by altering the function of immune cells such as T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cell survival and proliferation. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, which makes it a promising candidate for combination therapy. However, 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has limitations as a research tool, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide. One direction is to further optimize the synthesis of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide to improve its yield and purity. Another direction is to investigate the potential of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide for the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide in patients with hematologic malignancies.
Applications De Recherche Scientifique
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-3-9-24-17-13(19)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIFNOXXGFPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



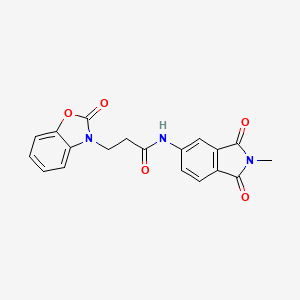
![N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4717154.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)
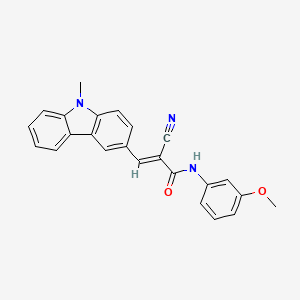
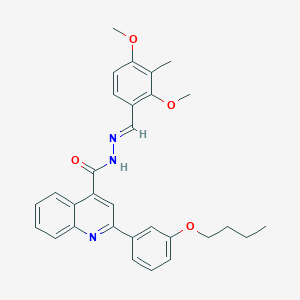
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4717190.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)
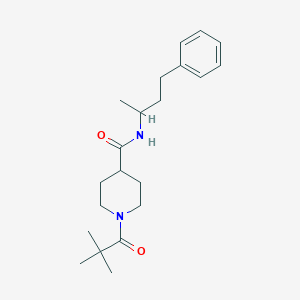
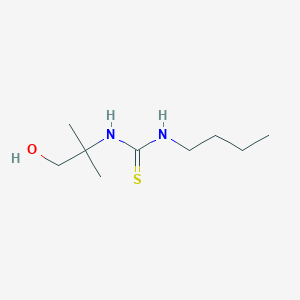
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
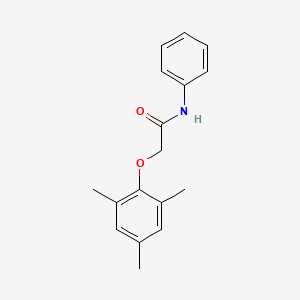
![N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4717234.png)
![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4717237.png)